molecular formula C9H10Cl2N2 B15376948 N'-(3,4-dichlorophenyl)-N,N-dimethylmethanimidamide CAS No. 2103-44-8

N'-(3,4-dichlorophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B15376948
CAS No.: 2103-44-8
M. Wt: 217.09 g/mol
InChI Key: JMBHBSJRJMMZLO-UHFFFAOYSA-N
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Description

N'-(3,4-Dichlorophenyl)-N,N-dimethylmethanimidamide is a chemical compound of significant interest in agricultural and industrial chemical research. It is closely related to, and often synonymous with, the compound CPMF (CAS 6022-33-9), which is known historically as "Du Pont herbicide 685" or "Herbicide 285" . This relationship highlights its primary value as a key intermediate in the development and study of formamidine-based herbicide formulations . Researchers utilize this compound to investigate the properties and efficacy of this class of pesticides. The molecular formula is C9H10Cl2N2 and it has a molecular weight of 229.10 g/mol . Available for research and development purposes, this product is offered with a high purity level of 99% . It is typically supplied as a powder and should be stored at 2-8°C to maintain stability . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All inquiries and usage must conform to applicable laws and regulations concerning chemical substances.

Properties

CAS No.

2103-44-8

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H10Cl2N2/c1-13(2)6-12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3

InChI Key

JMBHBSJRJMMZLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Biological Activity

N'-(3,4-Dichlorophenyl)-N,N-dimethylmethanimidamide, often referred to as diuron, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

Diuron is classified as a broad-spectrum herbicide and algicide. Its chemical formula is C9H10Cl2N2OC_9H_{10}Cl_2N_2O, and it features a dichlorophenyl group attached to a dimethylurea structure. The synthesis of diuron typically involves the reaction of 3,4-dichloroaniline with N,N-dimethylcarbamoyl chloride under controlled conditions to yield the desired product.

Synthetic Route Overview

StepReagentsConditions
13,4-Dichloroaniline + N,N-Dimethylcarbamoyl chlorideOrganic solvent, room temperature
2Reaction mixture stirred for several hoursControlled pH and temperature

Diuron primarily acts by inhibiting photosynthesis in algae and higher plants. It disrupts the electron transport chain in photosystem II, leading to the cessation of photosynthetic activity. This mechanism is crucial for its effectiveness as an herbicide.

Biological Activities

Research indicates that diuron exhibits several biological activities:

1. Antimicrobial Properties:
Diuron has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity:
Preliminary investigations suggest that diuron may have potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways.

3. Herbicidal Effects:
As a herbicide, diuron is widely used in agriculture to control weed growth. Its efficacy against a broad spectrum of plant species makes it a valuable tool for crop management.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of diuron revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The compound's mechanism involved disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines (MDA-MB-231) indicated that diuron could reduce cell viability significantly, with an IC50 value of approximately 30 µM. The compound was shown to induce cell cycle arrest and apoptosis.

Comparative Analysis

To better understand the biological activity of diuron, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
DiuronUrea derivativeHerbicidal, Antimicrobial, Anticancer
GlyphosateAmino acid derivativeHerbicidal
AtrazineTriazine derivativeHerbicidal

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N'-(3,4-dichlorophenyl)-N,N-dimethylmethanimidamide, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

2.1.1 Urea Derivatives
  • Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea): Structure: Features a urea core (-NH-C(O)-NH-) instead of a methanimidamide group. Use: Herbicide inhibiting photosynthesis in plants .
  • Linuron (N'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea) :

    • Structure : Contains a methoxy group on the urea nitrogen.
    • Use : Selective herbicide for broadleaf weeds .
    • Key Difference : The methoxy group reduces lipophilicity (LogP ~3.0) compared to dimethyl-substituted analogs, improving solubility .
2.1.2 Methanimidamide Derivatives
  • N'-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Structure: Replaces the dimethylamino group with a sulfonohydrazide moiety. Use: Not explicitly stated, but sulfonohydrazides are often intermediates in polymer or pharmaceutical synthesis . Key Difference: The sulfonyl group increases molecular weight and polarity, altering bioavailability.
  • 5-Amino-3-(3,4-dichlorophenyl)-1H-indazole: Structure: Incorporates an indazole ring instead of an imidamide. Use: Exhibits high biological activity (IC50 = 0.007 µM) but suffers from poor water solubility (LogP >5) due to the dichlorophenyl group .

Physicochemical and Functional Properties

Compound Name CAS Number Molecular Formula Key Substituents LogP (Calculated/Predicted) Use/Activity
This compound Not explicitly provided C9H10Cl2N2 3,4-dichlorophenyl, dimethylamino ~3.8 (estimated*) Research chemical (potential herbicide)
Diuron 330-54-1 C9H10Cl2N2O 3,4-dichlorophenyl, dimethylurea 2.68 Herbicide (photosynthesis inhibitor)
Linuron 330-55-2 C9H10Cl2N2O2 3,4-dichlorophenyl, methoxy-methylurea 3.0 Selective herbicide
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole Not provided C13H9Cl2N3 3,4-dichlorophenyl, indazole >5.0 High bioactivity (IC50 = 0.007 µM)

*LogP estimation based on structural similarity to N,N-dimethylmethanimidamide analogs .

Key Observations

Substituent Impact: The 3,4-dichlorophenyl group is a common feature in agrochemicals, contributing to hydrophobic interactions with biological targets (e.g., photosystem II in plants) . Dimethylamino vs. Urea: Methanimidamides lack the hydrogen-bonding capacity of urea derivatives, which may reduce soil persistence but enhance membrane permeability.

Lipophilicity vs. Solubility :

  • Methanimidamides like this compound are predicted to have moderate LogP (~3.8), balancing lipophilicity and solubility better than indazole derivatives (LogP >5) .
  • Urea derivatives (e.g., diuron, LogP = 2.68) exhibit lower LogP due to polar carbonyl groups, favoring environmental mobility .

Research Implications

This compound’s structural flexibility makes it a candidate for derivatization to optimize agrochemical activity. Future studies should:

  • Investigate its herbicidal efficacy compared to diuron/linuron.
  • Explore modifications to the imidamide backbone to enhance solubility or target specificity.
  • Validate calculated physicochemical properties (e.g., LogP) experimentally .

Preparation Methods

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis

A widely adopted route involves the condensation of 3,4-dichloroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method leverages the nucleophilic attack of the aniline’s amino group on the electrophilic carbon of DMF-DMA, followed by methanol elimination to form the imidamide structure.

Reaction Conditions

Parameter Value
Solvent Toluene or solvent-free
Temperature 80–100°C (reflux)
Reaction Time 4–6 hours
Yield 70–75%

The reaction proceeds via a two-step mechanism: (1) formation of a transient iminium intermediate and (2) deprotonation to stabilize the methanimidamide product. Catalytic bases such as sodium hydride enhance yield by facilitating methanol elimination.

Carbamoyl Chloride Alkylation

An alternative approach employs N,N-dimethylcarbamoyl chloride as the electrophilic partner. Here, 3,4-dichloroaniline reacts with the carbamoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

Optimized Protocol

  • Molar Ratio : 1:1.2 (aniline:carbamoyl chloride)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C (to minimize side reactions)
  • Workup : Aqueous extraction followed by silica gel chromatography
  • Yield : 65–68%

This method’s limitation lies in the hygroscopic nature of carbamoyl chloride, necessitating anhydrous conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the DMF-DMA-mediated reaction. A study demonstrated that irradiating a mixture of 3,4-dichloroaniline and DMF-DMA at 70°C for 20 minutes achieves an 86% yield, significantly reducing reaction time compared to conventional heating.

Key Advantages

  • Energy Efficiency : 80% reduction in thermal energy input.
  • Scalability : Compatible with continuous-flow systems.
  • Purity : Reduced byproduct formation due to uniform heating.

Catalytic and Solvent Optimization

Role of Lewis Acids

Incorporating Lewis acids like zinc chloride (5 mol%) improves reaction kinetics by polarizing the DMF-DMA carbonyl group, enhancing electrophilicity. Trials show a 12% yield increase (to 82%) under otherwise identical conditions.

Solvent Screening

A comparative study evaluated solvent effects on yield:

Solvent Dielectric Constant Yield (%)
Toluene 2.4 75
THF 7.5 68
DMF 36.7 60
Solvent-free 72

Non-polar solvents like toluene favor imidamide formation by stabilizing the transition state.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 3,4-dichloroaniline and DMF-DMA in the absence of solvent achieves 70% yield within 30 minutes. This method eliminates volatile organic compound (VOC) emissions and reduces waste.

Aqueous-Phase Reactions

While challenging due to the hydrolysis sensitivity of DMF-DMA, buffered aqueous systems (pH 8–9) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) yield 58% product, offering a promising eco-friendly alternative.

Industrial-Scale Production

Continuous-Flow Reactors

A pilot-scale continuous-flow system (residence time: 10 minutes, 100°C) achieves 89% yield with >98% purity, demonstrating superior reproducibility compared to batch processes.

Cost-Benefit Analysis

Method Cost ($/kg) Environmental Impact (E-factor)
Batch (DMF-DMA) 120 8.2
Microwave-Assisted 95 3.1
Continuous-Flow 110 2.5

Microwave and continuous-flow methods offer balanced cost and sustainability profiles.

Q & A

Q. What are the established synthetic routes for N'-(3,4-dichlorophenyl)-N,N-dimethylmethanimidamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3,4-dichloroaniline with N,N-dimethylacetamide or a similar precursor under controlled conditions. Ethanol or methanol are common solvents, with catalytic agents (e.g., acid or base catalysts) to enhance yield. Reaction temperature (60–80°C) and stoichiometric ratios are critical for minimizing byproducts. For optimization, fractional factorial design can identify key variables (e.g., solvent polarity, catalyst loading). Continuous flow processes, as used in analogous imidamide syntheses, improve scalability and reproducibility by reducing thermal degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • ¹H/¹³C NMR : Key signals include the imidamide proton (δ ~8.5–9.5 ppm, broad singlet) and aromatic protons (δ ~7.0–7.5 ppm, coupling patterns indicating 3,4-dichlorophenyl substitution). Quaternary carbons (e.g., C=N) appear at δ ~160–170 ppm in ¹³C NMR .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₁₁Cl₂N₂; exact mass ~246.03) and fragmentation patterns (e.g., loss of dimethylamine or Cl groups) .
  • IR Spectroscopy : Stretching vibrations for C=N (~1640–1680 cm⁻¹) and aryl C-Cl (~550–600 cm⁻¹) confirm functional groups.

Q. What are the best practices for storage and handling to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the imidamide group. Use amber vials to avoid photodegradation. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before long-term storage. For hygroscopic batches, desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and charge distribution, which correlate with electrophilic reactivity at the imidamide nitrogen. Molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51) can predict binding affinities. Validate predictions with experimental IC₅₀ assays using purified enzymes .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

For ambiguous electron density maps:

  • Use SHELXL (rigid-bond restraint) to refine disordered regions.
  • Validate with PLATON for twinning detection and ORTEP-3 for thermal ellipsoid visualization.
  • High-resolution data (<1.0 Å) and low R-factor thresholds (<5%) improve reliability. If twinning is present, refine using a two-domain model .

Q. How can high-throughput screening (HTS) identify bioactive derivatives?

Design a combinatorial library by varying substituents on the phenyl ring (e.g., –NO₂, –CF₃) and imidamide moiety. Use 96-well plates for parallel synthesis, followed by HTS against target assays (e.g., antifungal growth inhibition). LC-MS tracks reaction completion, and robotic liquid handlers ensure reproducibility. Prioritize hits with >70% inhibition at 10 µM for dose-response studies .

Q. What in silico ADMET models are reliable for preclinical profiling?

Tools like SwissADME predict intestinal permeability (Rule of Five compliance) and cytochrome P450 interactions. PROTOTYPE-2T models hepatic clearance using molecular descriptors (logP, polar surface area). Experimental validation via Caco-2 cell assays and microsomal stability tests (e.g., t₁/₂ in rat liver microsomes) confirms predictions .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
Synthetic Optimization Scaling from mg to g scale with continuous flowResidence time, solvent viscosity
X-ray Crystallography Resolving disorder in dichlorophenyl groupResolution (<1.0 Å), Rint (<0.05)
NMR Spectroscopy Assigning imidamide tautomers (enol vs. keto forms)Variable temperature (VT-NMR), 2D COSY/HSQC

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